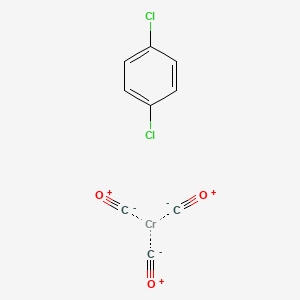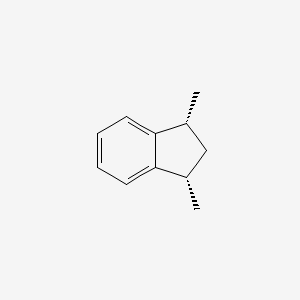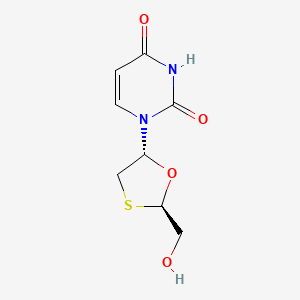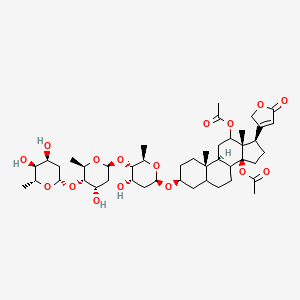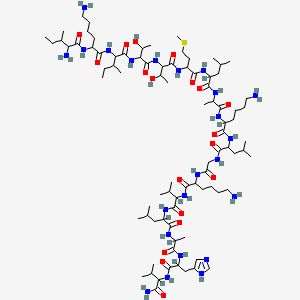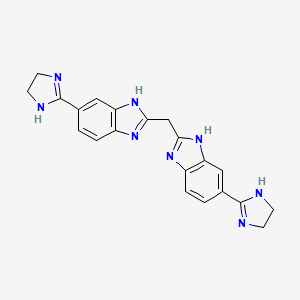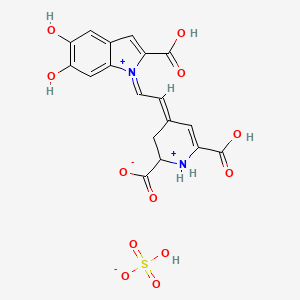
Betanidin sulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Betanidin sulfate is a naturally occurring compound belonging to the betalain pigment group, specifically the betacyanins, which are responsible for the red-violet coloration in various plants. Betanidin is the aglycone form of betanin, commonly found in red beets (Beta vulgaris). These pigments are known for their antioxidant properties and are widely used in the food industry as natural colorants .
准备方法
Synthetic Routes and Reaction Conditions: Betanidin can be synthesized from betanin through hydrolysis. The process involves reacting betanin with dilute ammonia in the presence of l-proline, resulting in the formation of indicaxanthin. This intermediate can then be converted into betanidin by reacting it with excess S-cyclodopa .
Industrial Production Methods: Industrial production of betanidin sulfate often involves extraction from natural sources such as red beets. The extraction process typically includes maceration, filtration, and purification steps to isolate the pigment. High-performance liquid chromatography (HPLC) is commonly used for the quantification and purification of betanidin .
化学反应分析
Types of Reactions: Betanidin undergoes various chemical reactions, including oxidation, reduction, and glycosylation. Oxidation of betanidin can generate radical cations, which further react to form neutral phenoxy radicals .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Glycosylation: Glycosylation reactions involve the addition of sugar moieties to betanidin, forming compounds like betanin (betanidin 5-O-glucoside).
Major Products:
Oxidation: Formation of phenoxy radicals.
Reduction: Formation of reduced betanidin derivatives.
Glycosylation: Formation of glycosylated betanidin derivatives such as betanin.
科学研究应用
Betanidin sulfate has a wide range of applications in scientific research:
作用机制
Betanidin exerts its effects primarily through its antioxidant activity. It scavenges free radicals by donating hydrogen atoms or electrons, thereby neutralizing reactive oxygen species. This activity is facilitated by the presence of hydroxyl groups on the betanidin molecule, which can undergo oxidation-reduction reactions .
相似化合物的比较
Betanin: The glycosylated form of betanidin, commonly found in red beets.
Indicaxanthin: A yellow pigment derived from betanin through hydrolysis.
Gomphrenin: Another glycosylated form of betanidin found in certain plants.
Uniqueness: Betanidin sulfate is unique due to its potent antioxidant properties and its ability to undergo various chemical modifications, making it a versatile compound for research and industrial applications .
属性
CAS 编号 |
37717-82-1 |
|---|---|
分子式 |
C18H16N2O12S |
分子量 |
484.4 g/mol |
IUPAC 名称 |
(4E)-6-carboxy-4-[2-(2-carboxy-5,6-dihydroxyindol-1-ium-1-ylidene)ethylidene]-2,3-dihydro-1H-pyridin-1-ium-2-carboxylate;hydrogen sulfate |
InChI |
InChI=1S/C18H14N2O8.H2O4S/c21-14-6-9-5-13(18(27)28)20(12(9)7-15(14)22)2-1-8-3-10(16(23)24)19-11(4-8)17(25)26;1-5(2,3)4/h1-3,5-7,11H,4H2,(H5,21,22,23,24,25,26,27,28);(H2,1,2,3,4) |
InChI 键 |
NNVGPBLBYBOOHJ-UHFFFAOYSA-N |
手性 SMILES |
C\1C([NH2+]C(=C/C1=C/C=[N+]2C3=CC(=C(C=C3C=C2C(=O)O)O)O)C(=O)O)C(=O)[O-].OS(=O)(=O)[O-] |
规范 SMILES |
C1C([NH2+]C(=CC1=CC=[N+]2C3=CC(=C(C=C3C=C2C(=O)O)O)O)C(=O)O)C(=O)[O-].OS(=O)(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


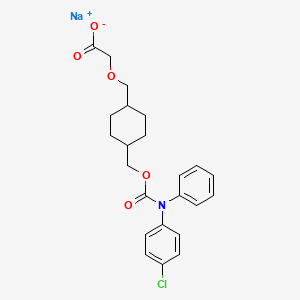
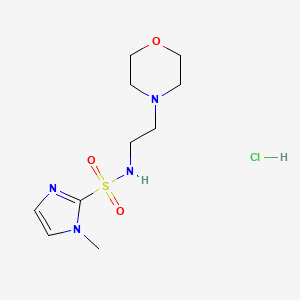
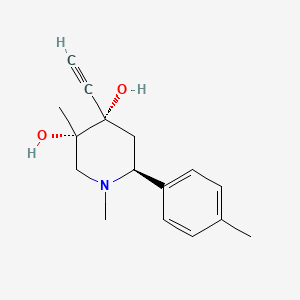
![(E)-but-2-enedioic acid;2-(8-chloro-6H-benzo[b][1,4]benzodioxepin-6-yl)-N,N-diethylethanamine](/img/structure/B12781217.png)
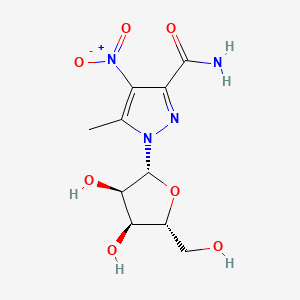
![4-[(R)-hydroxy-(5-imidazol-1-yl-2-methylphenyl)methyl]-3,5-dimethylbenzoic acid](/img/structure/B12781229.png)
